

Crystal Structure of Boc-(R)-3-Thienylglycine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-(R)-3-Thienylglycine*

Cat. No.: *B1353387*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Thienylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.^[1] Its unique thiophene moiety imparts desirable pharmacological properties to peptide-based therapeutics.^[1] This technical guide provides a comprehensive overview of the available data regarding **Boc-(R)-3-Thienylglycine**, including its physicochemical properties. While a definitive crystal structure for **Boc-(R)-3-Thienylglycine** is not publicly available in crystallographic databases, this document outlines a detailed, generalized experimental protocol for its synthesis and crystallization. Furthermore, for comparative analysis, the crystallographic data of the closely related compound, N-(tert-butoxycarbonyl)-2-phenylglycine, is presented. This guide aims to be a valuable resource for researchers working with this and similar compounds.

Introduction

(R)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, commonly known as **Boc-(R)-3-Thienylglycine**, is a derivative of the amino acid glycine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable reagent in solid-phase and solution-phase peptide synthesis. The thienyl group, a sulfur-containing aromatic heterocycle, is often incorporated into drug candidates to enhance biological activity, improve metabolic stability, and modulate receptor binding affinity.

Due to the chiral nature of the alpha-carbon, enantiomerically pure forms of thienylglycine derivatives are of significant interest in the development of stereospecific pharmaceuticals. The "(R)" designation specifies the absolute configuration at this chiral center.

Physicochemical Properties

A summary of the known physicochemical properties of **Boc-(R)-3-Thienylglycine** is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	[1]
Molecular Weight	257.31 g/mol	[1]
CAS Number	33130-97-1	[1]
Appearance	White or off-white powder	[1]
Melting Point	115 - 121 °C	[1]
Optical Rotation	$[\alpha]_D^{25} = -110 \pm 1^\circ$ (c=1 in EtOH)	[1]
Purity	≥ 99.5% (Chiral HPLC)	[1]
Storage Conditions	0 - 8 °C	[1]

Experimental Protocols

While the specific crystallization conditions for **Boc-(R)-3-Thienylglycine** are not detailed in the available literature, a general methodology for the synthesis and crystallization of Boc-protected amino acids can be described.

Synthesis of Boc-(R)-3-Thienylglycine

The synthesis of **Boc-(R)-3-Thienylglycine** typically involves the reaction of (R)-3-Thienylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A generalized procedure is as follows:

- (R)-3-Thienylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
- An inorganic base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to deprotonate the amino group of the amino acid.
- Di-tert-butyl dicarbonate, dissolved in a suitable organic solvent, is added portion-wise to the reaction mixture at a controlled temperature, typically 0-5 °C.
- The reaction is stirred for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 using a suitable acid, such as citric acid or hydrochloric acid.
- The product is then extracted into an organic solvent, such as ethyl acetate.
- The organic layers are combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Crystallization

The crude **Boc-(R)-3-Thienylglycine** can be purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis. A general approach is as follows:

- The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
- A co-solvent in which the product is less soluble (an anti-solvent, e.g., hexane, heptane) is slowly added to the hot solution until turbidity is observed.
- The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
- The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Analogous Crystal Structure: N-(tert-butoxycarbonyl)-2-phenylglycine

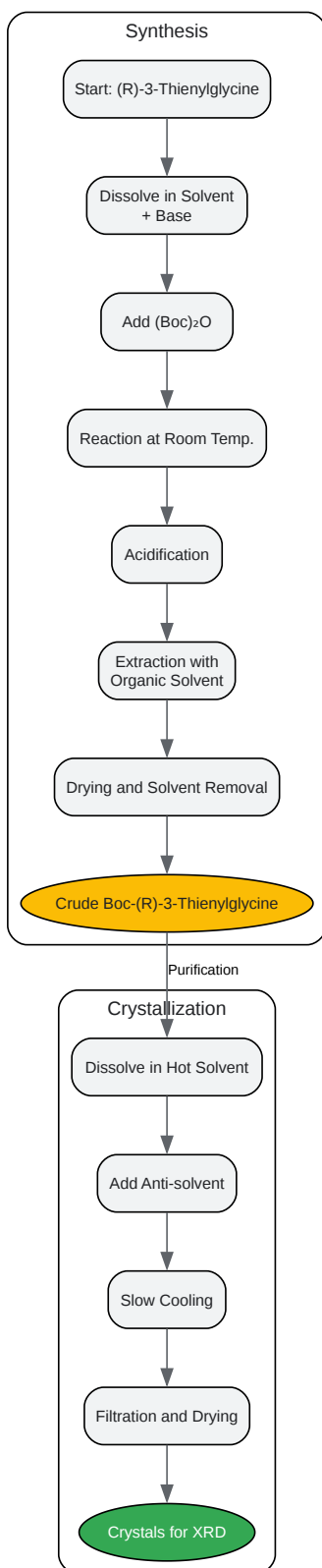
In the absence of specific crystallographic data for **Boc-(R)-3-Thienylglycine**, the crystal structure of N-(tert-butoxycarbonyl)-2-phenylglycine (Boc-D-Phg) provides a useful reference. The phenyl group in this compound is isosteric to the thienyl group in the target compound, suggesting that their crystal packing and molecular conformations may share similarities. The crystallographic data for Boc-D-Phg is summarized in Table 2.

Parameter	Value
Chemical Formula	C ₁₃ H ₁₇ NO ₄
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.309
b (Å)	10.548
c (Å)	12.514
α (°)	104.550
β (°)	95.600
γ (°)	103.430
Volume (Å ³)	648.9
Z	2
Reference	Crystallography Open Database (COD) ID: 2005830

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallization of Boc-protected amino acids, which is applicable for obtaining crystalline **Boc-(R)-3-**

Thienylglycine.[Click to download full resolution via product page](#)

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References

- 1. chemimpex.com [chemimpex.com]
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